molecular formula C8H8ClFOS B6294440 [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol CAS No. 2271442-97-6

[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol

Cat. No.: B6294440
CAS No.: 2271442-97-6
M. Wt: 206.67 g/mol
InChI Key: KVDFVULYZHISCY-UHFFFAOYSA-N
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Description

[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol is an organic compound with the molecular formula C8H8ClFOS It is a derivative of phenylmethanol, where the phenyl ring is substituted with chloro, fluoro, and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-3-fluoro-4-(methylsulfanyl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) to yield the desired methanol derivative .

Industrial Production Methods

Industrial production methods for [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol are not well-documented in the public domain. large-scale synthesis would likely involve optimized reaction conditions to maximize yield and purity, including controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products

    Oxidation: 2-Chloro-3-fluoro-4-(methylsulfanyl)benzaldehyde or 2-chloro-3-fluoro-4-(methylsulfanyl)benzoic acid.

    Reduction: 2-Chloro-3-fluoro-4-(methylsulfanyl)phenylmethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol involves its interaction with molecular targets such as enzymes or receptors. The chloro, fluoro, and methylsulfanyl groups can influence the compound’s binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    [4-Chloro-2-fluoro-3-(methylsulfanyl)phenyl]methanol: Similar structure but with different positions of the chloro and fluoro groups.

    [2-Chloro-4-fluoro-3-(methylsulfanyl)phenyl]methanol: Another positional isomer with different substitution patterns.

Uniqueness

The unique combination of chloro, fluoro, and methylsulfanyl groups in [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(2-chloro-3-fluoro-4-methylsulfanylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFOS/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDFVULYZHISCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=C(C=C1)CO)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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